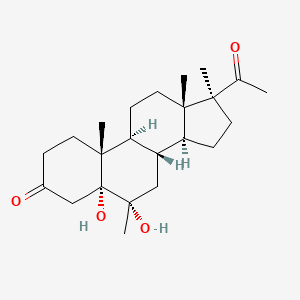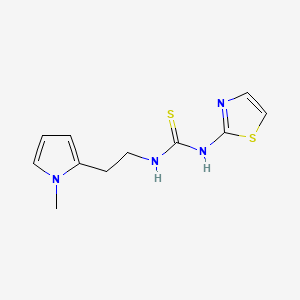![molecular formula C13H20O3 B12683282 Ethyl 5,7,7-trimethyl-1-oxaspiro[2.5]oct-4-ene-2-carboxylate CAS No. 84604-46-6](/img/structure/B12683282.png)
Ethyl 5,7,7-trimethyl-1-oxaspiro[2.5]oct-4-ene-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
EINECS 283-326-8, also known as 2,2’-Azobis(2-methylpropionitrile), is a chemical compound widely used as a radical initiator in polymerization processes. It is a white crystalline powder with the molecular formula C8H12N4. This compound is known for its ability to decompose and generate free radicals, which are essential in initiating polymerization reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,2’-Azobis(2-methylpropionitrile) is typically synthesized through the reaction of acetone cyanohydrin with hydrazine hydrate. The reaction is carried out under controlled conditions, usually at a temperature of around 50-60°C. The resulting product is then purified through recrystallization to obtain the desired compound in high purity.
Industrial Production Methods
In industrial settings, the production of 2,2’-Azobis(2-methylpropionitrile) involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for efficiency and yield, ensuring that the compound is produced in sufficient quantities to meet industrial demands. The final product is subjected to rigorous quality control measures to ensure its purity and consistency.
Chemical Reactions Analysis
Types of Reactions
2,2’-Azobis(2-methylpropionitrile) undergoes several types of chemical reactions, primarily involving the generation of free radicals. These reactions include:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: It can also undergo reduction reactions under specific conditions.
Substitution: The compound can participate in substitution reactions, where one or more of its atoms are replaced by other atoms or groups.
Common Reagents and Conditions
The common reagents used in reactions involving 2,2’-Azobis(2-methylpropionitrile) include oxidizing agents, reducing agents, and various solvents. The reaction conditions vary depending on the desired outcome, but typically involve controlled temperatures and pressures to ensure the stability of the compound and the efficiency of the reaction.
Major Products Formed
The major products formed from reactions involving 2,2’-Azobis(2-methylpropionitrile) depend on the specific reaction conditions and reagents used. In polymerization reactions, the primary products are polymers with varying molecular weights and properties, depending on the monomers used and the reaction conditions.
Scientific Research Applications
2,2’-Azobis(2-methylpropionitrile) has a wide range of scientific research applications, including:
Chemistry: It is extensively used as a radical initiator in the synthesis of polymers and copolymers. Its ability to generate free radicals makes it a valuable tool in studying radical polymerization mechanisms.
Biology: The compound is used in biological research to study the effects of free radicals on biological systems. It is also used in the synthesis of biomaterials and drug delivery systems.
Medicine: In medical research, 2,2’-Azobis(2-methylpropionitrile) is used to develop new drug formulations and delivery methods. Its role in generating free radicals is explored for potential therapeutic applications.
Industry: The compound is widely used in the production of plastics, rubbers, and other polymer-based materials. Its ability to initiate polymerization reactions makes it an essential component in the manufacturing of various industrial products.
Mechanism of Action
The mechanism of action of 2,2’-Azobis(2-methylpropionitrile) involves the decomposition of the compound to generate free radicals. These free radicals are highly reactive and can initiate polymerization reactions by reacting with monomers to form polymer chains. The molecular targets and pathways involved in this process include the activation of monomers and the propagation of polymer chains through successive radical reactions.
Comparison with Similar Compounds
2,2’-Azobis(2-methylpropionitrile) is unique in its ability to generate free radicals efficiently and under controlled conditions. Similar compounds include:
Benzoyl peroxide: Another commonly used radical initiator, but it decomposes at higher temperatures compared to 2,2’-Azobis(2-methylpropionitrile).
Potassium persulfate: Used as a radical initiator in aqueous systems, but it has different solubility and reactivity properties.
Azobisisobutyronitrile (AIBN): A closely related compound with similar radical-generating properties, but with different thermal decomposition characteristics.
The uniqueness of 2,2’-Azobis(2-methylpropionitrile) lies in its ability to decompose at relatively low temperatures, making it suitable for a wide range of applications in polymerization and other radical-initiated processes.
Properties
CAS No. |
84604-46-6 |
|---|---|
Molecular Formula |
C13H20O3 |
Molecular Weight |
224.30 g/mol |
IUPAC Name |
ethyl 5,7,7-trimethyl-1-oxaspiro[2.5]oct-4-ene-2-carboxylate |
InChI |
InChI=1S/C13H20O3/c1-5-15-11(14)10-13(16-10)7-9(2)6-12(3,4)8-13/h7,10H,5-6,8H2,1-4H3 |
InChI Key |
TVEKTNALOZDNSW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1C2(O1)CC(CC(=C2)C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



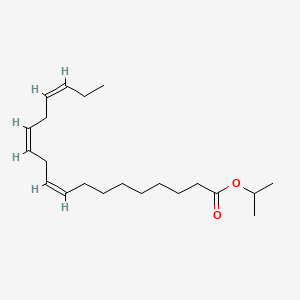

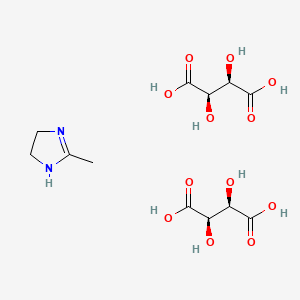

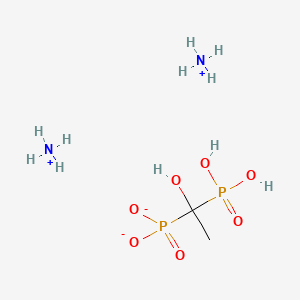

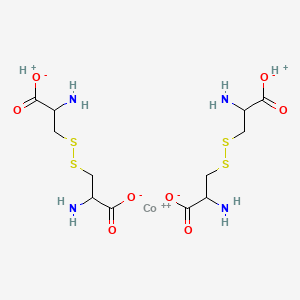
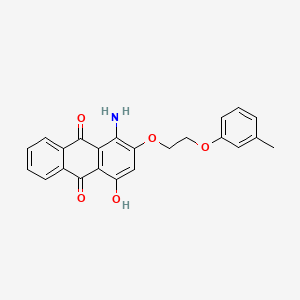
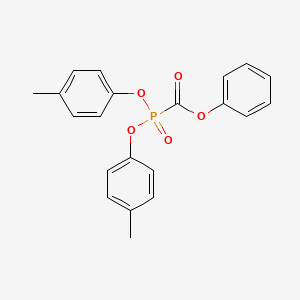
![2-[Bis(2-hydroxyethyl)amino]ethanol;2-methylphenol](/img/structure/B12683288.png)
